Chloro(methyl)diphenylsilane
Description
Overview of Organosilicon Chemistry and Chloro(methyl)diphenylsilane's Role
Organosilicon chemistry is a branch of organometallic chemistry that studies compounds containing carbon-silicon bonds. researchgate.net These compounds have found widespread use due to the unique properties conferred by the silicon atom, such as thermal stability and hydrophobicity. chemimpex.comresearchgate.net The direct process, involving the reaction of an alkyl halide with silicon metal in the presence of a copper catalyst, is a cornerstone of industrial organosilicon compound production. lkouniv.ac.in
This compound serves as a versatile building block within this field. chemimpex.com Its significance lies in its dual functionality: the reactive Si-Cl bond provides a site for nucleophilic substitution, while the phenyl and methyl groups modulate the compound's steric and electronic properties. smolecule.com This allows for precise control in chemical synthesis. For instance, it is used as an end-capping agent in the synthesis of polymers like polydimethylsiloxane (B3030410) (PDMS), where it can enhance the stability of the final polymer. dur.ac.uk Researchers also utilize it for surface modification of materials like glass and ceramics to improve properties such as water repellency. chemimpex.com
Significance of the Si-Cl Bond in Chemical Transformations
The silicon-chlorine (Si-Cl) bond is the most reactive site in the this compound molecule and is central to its utility in chemical synthesis. This bond is significantly polarized, with the silicon atom being electrophilic, making it susceptible to attack by nucleophiles. smolecule.com This inherent reactivity allows the chlorine atom to be easily displaced in nucleophilic substitution reactions.
Key transformations involving the Si-Cl bond include:
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding silanol (B1196071), diphenylmethylsilanol. This reaction is a fundamental step in the formation of siloxane polymers. smolecule.com
Alcoholysis: Reaction with alcohols yields alkoxysilanes, which are themselves useful reagents. gelest.com
Silylation: It is widely used to introduce the methyldiphenylsilyl group onto other molecules, particularly as a protecting group for alcohols. The resulting silyl (B83357) ethers are stable under many reaction conditions but can be cleaved when desired. smolecule.comchemicalbook.com
Polymerization: The compound can act as a monomer or a chain terminator in the synthesis of silicone polymers and resins. cymitquimica.comchemimpex.com
The reactivity of the Si-Cl bond is influenced by the other substituents on the silicon atom. The two bulky phenyl groups provide steric hindrance, which can modulate the reaction rate compared to less substituted chlorosilanes. smolecule.com
Comparative Analysis with Related Organosilicon Compounds
The properties and reactivity of this compound are best understood through comparison with other organosilicon compounds.
Chlorosilanes are a class of organosilicon compounds characterized by one or more Si-Cl bonds. The number of chlorine atoms and the nature of the organic substituents significantly affect their reactivity and applications.
Methyltrichlorosilane (CH₃SiCl₃): With three reactive chlorine atoms, this compound is primarily used as a cross-linking agent to create three-dimensional silicone networks, imparting rigidity and thermal stability to the polymer. wikipedia.org Its high functionality leads to the formation of highly branched structures. wikipedia.org
Dimethyldichlorosilane ((CH₃)₂SiCl₂): As a difunctional monomer, it is the principal precursor for producing linear polydimethylsiloxane (PDMS), the backbone of most silicone oils, elastomers, and resins. gelest.comwikipedia.org Hydrolysis of dimethyldichlorosilane leads to the formation of long polymer chains. wikipedia.org
Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl): This monofunctional compound contains only one reactive Si-Cl bond. wikipedia.org It is primarily used as a chain-terminating agent in polymerization to control the length of silicone polymers. wikipedia.org It is also a common silylating agent to protect functional groups like alcohols and amines in organic synthesis. wikipedia.org
In comparison, this compound is also a monofunctional chlorosilane, similar to trimethylsilyl chloride. However, the replacement of two methyl groups with bulky phenyl groups makes the resulting silyl ether (methyldiphenylsilyl ether) more stable towards hydrolysis, particularly under acidic conditions. fishersci.ca This increased stability makes it a preferred protecting group in certain multi-step syntheses. The steric bulk of the phenyl groups also influences its reaction kinetics compared to the less hindered trimethylsilyl chloride. smolecule.com
Table 2: Comparative Properties of Selected Chlorosilanes
| Compound | Formula | No. of Cl Atoms | Primary Function | Key Feature |
|---|---|---|---|---|
| This compound | C₁₃H₁₃ClSi | 1 | Protecting group, Chain terminator | Bulky phenyl groups provide high stability |
| Methyltrichlorosilane | CH₃SiCl₃ | 3 | Cross-linking agent | Forms rigid, 3D polymer networks |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 2 | Polymer backbone monomer | Forms linear silicone chains |
| Trimethylsilyl chloride | (CH₃)₃SiCl | 1 | Protecting group, Chain terminator | Common, less sterically hindered silylating agent |
Sources: wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca
Diphenylmethylsilane (C₁₃H₁₄Si) is structurally analogous to this compound, with the key difference being the presence of a silicon-hydrogen (Si-H) bond instead of a Si-Cl bond. This single substitution dramatically alters the compound's chemical reactivity and applications.
The Si-H bond is less polarized than the Si-Cl bond and is primarily reactive in different types of transformations, most notably hydrosilylation reactions. In hydrosilylation, the Si-H bond adds across a double or triple bond, a fundamental process for creating carbon-silicon bonds. gelest.com Diphenylmethylsilane can also act as a mild reducing agent in organic synthesis, capable of reducing functional groups like ketones and esters. gelest.com
In contrast, the Si-Cl bond of this compound is primarily susceptible to nucleophilic substitution, as discussed previously. smolecule.com It does not participate in hydrosilylation reactions in the same manner as its Si-H counterpart. Therefore, while the two compounds share the same diphenylmethylsilyl framework, their reactivity is complementary: Diphenylmethylsilane is a source of a hydride for reductions and hydrosilylations, whereas this compound is an electrophilic source of the silyl group for protection and polymerization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNZOXALZKPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027116 | |
| Record name | Chloro(methyl)diphenylsilane | |
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Molecular Weight |
232.78 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-79-6 | |
| Record name | Chloro(methyl)diphenylsilane | |
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| Record name | Chloromethyldiphenylsilane | |
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| Record name | Methyldiphenylchlorosilane | |
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| Record name | Chloro(methyl)diphenylsilane | |
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| Record name | Chloro(methyl)diphenylsilane | |
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Synthetic Methodologies for Chloro Methyl Diphenylsilane
Established Synthetic Routes
Traditional methods for synthesizing Chloro(methyl)diphenylsilane rely on fundamental reactions in organosilicon chemistry, including the use of organometallic reagents and direct modification of silane (B1218182) precursors.
Reaction of Dichloromethylsilane (B8780727) with Diphenylmercury (B1670734)
An early method for the formation of this compound involves the reaction of dichloromethylsilane with an organometallic compound, specifically diphenylmercury. In this reaction, the phenyl groups from the diphenylmercury are transferred to the silicon atom, displacing chloride ions. While historically noted as a viable synthetic route, the high toxicity of organomercury compounds makes this method less favorable in modern synthetic chemistry.
Grignard Reaction
The Grignard reaction is a cornerstone in the synthesis of organosilane compounds, providing a versatile method for forming silicon-carbon bonds. gelest.com The synthesis of this compound can be effectively achieved by the nucleophilic substitution of chlorine atoms on a silane precursor with phenyl groups from a Grignard reagent. orgsyn.org
A common pathway involves the reaction of dichloromethylphenylsilane (B109416) with a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride. gelest.comchemicalbook.com In this process, one of the chlorine atoms on the dichloromethylphenylsilane is displaced by a phenyl group from the Grignard reagent. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.comchemicalbook.com The reactivity of Grignard reagents often requires careful control of reaction conditions to achieve the desired monosubstitution product and avoid the formation of fully substituted tetraorganosilanes. orgsyn.org Less reactive organomagnesium reagents may require higher temperatures or prolonged reaction times to proceed to completion. orgsyn.org To enhance efficiency, catalysts such as zinc chloride can be employed to facilitate the substitution. orgsyn.org
Table 1: Representative Grignard Reaction Parameters
| Parameter | Description | Source |
| Silicon Substrate | Dichloromethylphenylsilane (PhMeSiCl₂) | chemicalbook.com |
| Grignard Reagent | Phenylmagnesium Chloride (PhMgCl) | chemicalbook.com |
| Solvent | Diethyl ether (Et₂O) / Toluene | chemicalbook.com |
| Product | This compound (Ph₂MeSiCl) | chemicalbook.com |
| Mechanism | Nucleophilic Substitution | orgsyn.org |
Direct Chlorination of Diphenylmethylsilane
Another established route is the direct chlorination of diphenylmethylsilane (Ph₂MeSiH). This method involves the substitution of the hydrogen atom on the silicon with a chlorine atom. The reaction can be carried out using various chlorinating agents, including chlorine gas or sulfuryl chloride (SO₂Cl₂). researchgate.net
This process typically proceeds via a free-radical mechanism, especially when initiated by UV light or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netgoogle.com The use of sulfuryl chloride is often preferred as it is more easily handled in a laboratory setting compared to chlorine gas. researchgate.net The reaction conditions must be carefully controlled to ensure selective chlorination at the Si-H bond and to prevent unwanted side reactions.
Advanced Synthetic Approaches
More recent and specialized synthetic methods allow for the creation of this compound derivatives with specific functional groups.
Synthesis of Chloromethyl(isopropoxy)diphenylsilane
A notable advanced approach is the synthesis of Chloromethyl(isopropoxy)diphenylsilane. This compound is prepared through the reaction of chloro(isopropoxy)diphenylsilane with a binary mixture of tris(dimethylamino)phosphine (P(NMe₂)₃) and bromochloromethane (B122714) (CH₂BrCl). researchgate.net This method introduces a chloromethyl group onto the silicon atom of the isopropoxy-substituted silane precursor, demonstrating a targeted approach to creating functionalized silanes. researchgate.net
Table 2: Synthesis of Chloromethyl(isopropoxy)diphenylsilane
| Reactant 1 | Reactant 2 | Product | Source |
| Chloro(isopropoxy)diphenylsilane | P(NMe₂)₃—CH₂BrCl | Chloromethyl(isopropoxy)diphenylsilane | researchgate.net |
Cleavage of Chloromethyl-Disilanes with Hydrogen Chloride
A notable synthetic route to obtain chloromethyl-silanes involves the cleavage of the silicon-silicon (Si-Si) bond in chloromethyl-disilanes using hydrogen chloride (HCl). This method is particularly effective for recycling residues from industrial chloromethyl-silane synthesis. The reaction is typically conducted under the catalytic influence of substances such as alkylureas or Hexamethylphosphoramide (HMPA).
The process generally involves heating the chloromethyl-disilane with a catalyst to a temperature range of 90 to 130 °C, after which dry hydrogen chloride gas is introduced. The reaction is exothermic, and upon initiation, it can proceed rapidly. For pure disilanes, the reaction can reach approximately 70% conversion without external heating, after which further heating up to 160 °C can drive the conversion to over 95%. The resulting chloromethyl-silane products are then separated by distillation. This method is advantageous as it allows for a high-yield cleavage of the Si-Si bond at atmospheric pressure.
Ph2MeSi-SiMePh2 + HCl → 2 Ph2MeSiCl
Key parameters for this reaction based on the general process are summarized in the table below.
| Parameter | Value/Condition |
| Reactant | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (B73986) |
| Reagent | Hydrogen Chloride (gas) |
| Catalyst | Alkylurea or Hexamethylphosphoramide (HMPA) |
| Temperature | 90 - 160 °C |
| Pressure | Atmospheric |
| Conversion | Potentially > 95% |
This table is based on the general methodology for cleavage of chloromethyl-disilanes and represents a theoretical application to the synthesis of this compound.
Considerations for Yield and Purity in Synthetic Pathways
The yield and purity of this compound are critically dependent on the chosen synthetic pathway and the careful control of reaction and purification parameters. A widely utilized method for its synthesis is the Grignard reaction, which involves the reaction of diphenyldichlorosilane with a methyl Grignard reagent, such as methylmagnesium bromide.
Factors Influencing Yield and Purity:
Several factors can influence the outcome of the Grignard synthesis of this compound:
Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the dichlorosilane (B8785471) is crucial. An excess of the Grignard reagent can lead to the formation of the undesired by-product, dimethyldiphenylsilane.
Reaction Temperature: Lower temperatures are generally favored to control the reactivity of the Grignard reagent and minimize side reactions.
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to prevent the decomposition of the Grignard reagent and the hydrolysis of the chlorosilane.
Addition Rate: A slow, controlled addition of the Grignard reagent to the dichlorosilane solution helps to maintain a low concentration of the nucleophile, thus favoring monosubstitution.
Purification Techniques:
The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the desired product from lower-boiling starting materials and higher-boiling by-products. The boiling point of this compound is approximately 295 °C at atmospheric pressure, but distillation is typically performed at a significantly lower pressure to prevent thermal decomposition. For instance, a boiling point of 115 °C at 23 mmHg has been reported for the similar compound (chloromethyl)dimethylphenylsilane, illustrating the utility of reduced pressure distillation orgsyn.org.
Purity Analysis:
The purity of the final product is commonly assessed using analytical techniques such as:
Gas Chromatography (GC): GC is a powerful tool for separating and quantifying the components of the product mixture. A high-purity sample of this compound will show a major peak corresponding to the product, with minimal peaks for impurities. Commercial grades of this compound often specify a purity of ≥ 98% as determined by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and can also be employed for quantitative analysis (qNMR) to determine purity with a high degree of accuracy by integrating the signals of the compound against a certified internal standard.
The following table provides a summary of typical parameters for the synthesis and quality control of this compound via the Grignard route.
| Parameter | Details |
| Synthetic Route | Grignard Reaction |
| Reactants | Diphenyldichlorosilane, Methylmagnesium Bromide |
| Typical Yield | 80-81% (for analogous reactions) orgsyn.org |
| Purification Method | Fractional Distillation under Reduced Pressure |
| Purity Analysis | Gas Chromatography (GC), NMR Spectroscopy |
| Typical Purity | ≥ 98% (by GC) |
This table summarizes key aspects of the Grignard synthesis pathway for this compound and its quality assessment.
Reactivity and Reaction Mechanisms of Chloro Methyl Diphenylsilane
Nucleophilic Substitution Reactionssmolecule.comcymitquimica.com
Nucleophilic substitution is the most prominent reaction pathway for Chloro(methyl)diphenylsilane. The chlorine atom serves as an effective leaving group, readily displaced by various nucleophiles to form a new silicon-nucleophile bond. smolecule.com These reactions are fundamental to its application as a silylating agent and as a building block for more complex molecules.
This compound reacts with primary and secondary amines in a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic silicon center, displacing the chloride ion. This reaction results in the formation of N-silylated amines, or aminosilanes. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of the reacting amine, is typically used to neutralize the hydrogen chloride byproduct, driving the reaction to completion. This silylation process is often employed to protect the N-H group in amines during multi-step organic syntheses. cymitquimica.comsavemyexams.com The general mechanism involves the amine acting as a nucleophile, attacking the silicon atom and leading to the formation of a silylated amine and a chloride salt. savemyexams.com
Enolates, which are nucleophilic anions derived from carbonyl compounds, readily react with this compound. smolecule.commasterorganicchemistry.com The reaction typically proceeds via C-silylation, where the alpha-carbon of the enolate attacks the silicon atom, forming a new carbon-silicon bond. thieme-connect.de This process yields silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis. The formation of the enolate is achieved by treating a ketone, aldehyde, or ester with a suitable base. masterorganicchemistry.com The resulting silyl enol ether can then be used in a variety of subsequent reactions, such as aldol-type additions and cross-coupling reactions. The delocalized charge in an enolate ion allows for potential reaction at either the carbon or oxygen atom, but with silicon electrophiles, C-attack is often the major pathway. libretexts.org
The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for forming new silicon-carbon bonds. smolecule.com The carbanion-like alkyl or aryl group of the Grignard reagent acts as a potent nucleophile, attacking the silicon atom and displacing the chloride. researchgate.net This reaction allows for the introduction of a wide variety of organic substituents onto the silicon atom, leading to the synthesis of tetraorganosilanes. For instance, reacting this compound with an appropriate Grignard reagent can introduce an additional alkyl, aryl, or vinyl group. Kinetic studies of Grignard reactions with chlorosilanes in THF have shown them to be much faster than in diethyl ether, with the reaction proceeding through competitive pathways involving both R₂Mg and RMgX species. researchgate.net
| Grignard Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylmagnesium chloride (PhMgCl) | Diphenylmethylphenylsilane | Used to form Diphenylmethylchlorosilane from Methyltrichlorosilane | Yields depend on mole ratios of reactants | google.com |
| Methylmagnesium chloride (MeMgCl) | Not specified directly with this compound, but is a key step in its synthesis from diphenylsilane. | Grignard reaction followed by chlorination | High | smolecule.com |
| Allylmagnesium bromide | Allyl(methyl)diphenylsilane | Reaction of the corresponding silyl Grignard (MePh₂SiMgX) with an allyl carbonate | 91% | thieme-connect.com |
Organolithium reagents, including alkyllithiums and (hetero)aryllithiums, are highly reactive nucleophiles that readily displace the chloride from this compound. researchgate.net These reactions are highly efficient for creating silicon-carbon bonds. The high reactivity of organolithium compounds allows for the silylation of even sterically hindered or less reactive substrates. For example, the reaction of this compound with an aryllithium, generated in situ from an aryl halide and an alkyllithium, provides a direct route to unsymmetrical tetraorganosilanes. sci-hub.se This method is particularly valuable for synthesizing functionalized arylsilanes. researchgate.netsci-hub.se
| Organolithium Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenyllithium (PhLi) | Triphenyl(methyl)silane | Direct silylation with hydrosilanes is analogous; specific data for chlorosilane not provided. | High (by analogy) | sci-hub.se |
| n-Butyllithium (n-BuLi) | n-Butyl(methyl)diphenylsilane | Standard nucleophilic substitution | High | researchgate.netsci-hub.se |
| Methyldiphenylsilyllithium | 1,1-Dimethyl-1,2,2-triphenyldisilane | Reaction with this compound | Not specified | dtic.mil |
Hydrolysis and Silanol (B1196071) Formationsmolecule.com
In the presence of water, this compound undergoes hydrolysis to form the corresponding silanol, Methyldiphenylsilanol (Ph₂MeSiOH). smolecule.comacs.org This reaction involves the nucleophilic attack of water on the silicon atom, followed by the elimination of hydrogen chloride. The reaction is often carried out in the presence of a weak base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct, which can otherwise catalyze the self-condensation of the silanol product to form a disiloxane (B77578) (Ph₂MeSi-O-SiMePh₂). thieme-connect.de The stability of the resulting silanol and its propensity for condensation are influenced by the steric bulk of the substituents on the silicon atom. thieme-connect.demdpi.com The formation of silanols from chlorosilanes is a fundamental and widely used process in silicone chemistry. google.com
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Water (H₂O) | Methyldiphenylsilanol | 98% | acs.org |
Polymerization Reactions as a Precursor to Siloxane Polymerssmolecule.comcymitquimica.com
This compound is a key monomer or chain-terminating agent in the synthesis of polysiloxanes, commonly known as silicones. smolecule.comcymitquimica.com The formation of siloxane polymers typically proceeds through the hydrolysis of chlorosilanes. google.com When this compound is hydrolyzed, the initially formed Methyldiphenylsilanol can undergo condensation with itself or with other silanols. nih.gov Since it has only one hydroxyl group, it primarily acts as a chain terminator, controlling the molecular weight of the resulting polymer. When co-hydrolyzed with di- or trichlorosilanes (like Dichlorodimethylsilane), it can be incorporated into the polymer structure, modifying its properties. researchgate.net The hydrolytic polycondensation of chlorosilanes is a multistep process that allows for the synthesis of a wide range of silicone materials with tailored properties. researchgate.net
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a key precursor in several of these transformations, particularly those catalyzed by nickel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between organoboron compounds and organic halides to form carbon-carbon bonds. diva-portal.orgscholaris.ca While this reaction is a cornerstone of modern synthesis, detailed studies specifying the direct participation of this compound as a primary coupling partner are not extensively documented in the surveyed scientific literature. Its role would typically be as a precursor to a silyl-boron reagent, which would then engage in the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. nih.gov Similar to the Suzuki-Miyaura coupling, while this compound may be used in synthetic routes that also employ Sonogashira reactions, its direct function as a coupling partner in this specific reaction is not clearly established in the available research. nih.gov
Nickel-Catalyzed Cross-Couplings with Silicon Nucleophiles
This compound plays a significant role as a precursor to silicon nucleophiles used in nickel-catalyzed cross-coupling reactions for the formation of carbon-silicon (C-Si) bonds. These methods are particularly valuable for coupling with unactivated alkyl electrophiles, a challenging transformation in organic synthesis. thieme-connect.de
The general strategy involves the conversion of this compound into a more reactive nucleophilic species, such as (methyldiphenylsilyl)lithium, through reaction with lithium metal. This silyllithium reagent can then be transmetalated with zinc chloride to form a silylzinc halide, which serves as a competent coupling partner in nickel-catalyzed systems. thieme-connect.de A simple, commercially available catalyst like NiBr₂·diglyme can effectively catalyze the coupling of these silylzinc nucleophiles with a variety of unactivated secondary and tertiary alkyl bromides under remarkably mild conditions (e.g., -20 °C), producing alkylsilanes in good yields. thieme-connect.de Mechanistic studies suggest these reactions may proceed through a radical-chain mechanism involving homolytic cleavage of the carbon-halogen bond. thieme-connect.de
However, the reactivity of chlorosilanes in these systems is highly dependent on the specific reaction partners and catalytic system. In a notable study on nickel-catalyzed reductive coupling of vinyl trifluoromethanesulfonates, this compound was found to be ineffective, yielding no desired product. This highlights the nuanced reactivity of the compound and the importance of catalyst and substrate matching for successful C-Si bond formation. d-nb.info
| Chlorosilane Coupling Partner | Reaction Condition | Result | Reference |
|---|---|---|---|
| Chlorodimethyl(vinyl)silane | NiCl₂(dppf)/2,2'-bipyridyl, Mn | Desired Product Formed | researchgate.net |
| This compound | NiCl₂(dppf)/2,2'-bipyridyl, Mn | No Desired Product | d-nb.info |
| Chlorodimethyl(phenyl)silane | NiCl₂(dppf)/2,2'-bipyridyl, Mn | No Desired Product | d-nb.info |
| Chlorotriethoxysilane | NiCl₂(dppf)/2,2'-bipyridyl, Mn | No Desired Product | d-nb.info |
Reactions Involving Carbon Dioxide Activation
This compound is a pivotal reagent in the chemical fixation and transformation of carbon dioxide, particularly for the synthesis of radiolabeled compounds and as a stable source of carbon monoxide.
Trapping of [¹¹C]CO₂ for Radiochemical Applications
In the field of Positron Emission Tomography (PET), the short-lived radionuclide carbon-11 (B1219553) (t½ ≈ 20.4 min) is typically produced as [¹¹C]CO₂. rsc.org A significant challenge is the efficient conversion of this [¹¹C]CO₂ into other useful synthons like [¹¹C]CO for carbonylation reactions. Diphenylmethyl silanes, derived from precursors like this compound, provide a novel and highly effective method for this conversion. scholaris.ca
The process involves two key steps:
Trapping: A silyllithium reagent, generated from this compound and lithium metal, efficiently traps the electrophilic [¹¹C]CO₂ to form a lithium [¹¹C]silacarboxylate intermediate. diva-portal.org
Release: The intermediate rapidly releases [¹¹C]CO when triggered by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). scholaris.ca
This methodology allows for the production of [¹¹C]CO with high radiochemical yields (>90%) within minutes, enabling its use in the rapid synthesis of ¹¹C-labeled amides, ketones, and other important PET radiotracers. scholaris.ca
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Trapping | Silyllithium reagent derived from a chlorosilane reacts with [¹¹C]CO₂. | (Methyldiphenylsilyl)lithium, [¹¹C]CO₂ | diva-portal.org |
| 2. Release | Fluoride source induces fragmentation of the silacarboxylate to release [¹¹C]CO. | Tetrabutylammonium Fluoride (TBAF) | scholaris.ca |
Formation of Silacarboxylic Acids and Their Decarbonylation
Beyond radiochemistry, the reaction of this compound with carbon dioxide is used to synthesize stable silacarboxylic acids. The synthesis follows a well-established procedure where this compound is first converted to (methyldiphenylsilyl)lithium, which is then carboxylated with dry CO₂. researchgate.net
The resulting methyldiphenylsilacarboxylic acid (MePh₂SiCO₂H) is a crystalline, air-stable solid. This stability is significant because it allows the compound to serve as a convenient and solid source of carbon monoxide (CO). Upon treatment with various activators, the silacarboxylic acid undergoes efficient decarbonylation, releasing a near-stoichiometric amount of CO. This released CO can then be used in various transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative couplings, avoiding the need to handle gaseous CO directly.
The decarbonylation can be promoted by different types of activators, demonstrating the versatility of this CO-releasing molecule.
Application in Palladium-Catalyzed Carbonylation Reactions
This compound (MePh₂SiCl) serves as a key precursor for generating carbon monoxide (CO) donors used in palladium-catalyzed carbonylation reactions. The process involves the conversion of the chlorosilane into a more reactive silyl species, which can then capture carbon dioxide (CO₂), forming a silacarboxylic acid. This acid subsequently decomposes to release CO in a controlled manner, which can be utilized in various catalytic cycles.
The typical procedure begins with the reduction of this compound with lithium metal to form the corresponding (methyldiphenylsilyl)lithium. researchgate.netnih.gov This highly reactive organolithium reagent readily reacts with CO₂, including isotopically labeled [¹¹C]CO₂, to produce methyldiphenylsilacarboxylic acid (MePh₂SiCOOH). researchgate.netrsc.org This silacarboxylic acid is a stable, crystalline solid that can be handled and stored, serving as a solid source of carbon monoxide.
The release of CO from the silacarboxylic acid is triggered by an activator, allowing for its in situ application in palladium-catalyzed carbonylative coupling reactions. researchgate.net This method avoids the handling of gaseous, toxic carbon monoxide. The efficiency of this process has been demonstrated in the synthesis of various carbonyl compounds. For instance, the MePh₂SiCOOH derived from this compound has been successfully employed in the palladium-catalyzed synthesis of amides and esters from aryl iodides. researchgate.net
A notable application is in the field of radiochemistry, where this methodology is adapted for ¹¹C-carbonylation. This compound is converted to its lithium derivative, which then traps [¹¹C]CO₂ to form the ¹¹C-silacarboxylate. rsc.org This intermediate facilitates the subsequent palladium-mediated [¹¹C]carbonylation of aryl iodides, enabling the synthesis of ¹¹C-labeled esters and amides, which are valuable as PET radiotracers. rsc.org
Table 1: Overview of this compound in CO Donor Synthesis
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Activation | This compound, Lithium metal | (Methyldiphenylsilyl)lithium | Creates a reactive nucleophilic silicon species. researchgate.netnih.gov |
| 2. Carbonation | (Methyldiphenylsilyl)lithium, Carbon Dioxide (CO₂) | Methyldiphenylsilacarboxylic acid | Captures CO₂ to form a stable CO precursor. researchgate.netrsc.org |
This strategy highlights the utility of this compound not as a direct participant in the palladium catalytic cycle, but as a crucial starting material for generating a key reagent (the CO donor), thereby enabling safer and more controlled carbonylation procedures.
Rearrangement Mechanisms of Pentacoordinate Silicon Species
The chemistry of this compound is intrinsically linked to the formation and rearrangement of pentacoordinate silicon intermediates. These hypervalent species are central to understanding many of its reactions, particularly nucleophilic substitution and molecular rearrangements.
Pentacoordinate silicon species can be formed when a nucleophile coordinates to the silicon atom of a tetracoordinate silane (B1218182). scispace.com The geometry of these intermediates is typically a trigonal bipyramid (TBP). The stability, geometry, and subsequent reaction pathways of these species are highly dependent on the nature of the substituents on the silicon atom and the reaction conditions.
A significant rearrangement mechanism observed for species derived from chloromethylsilanes involves the formal insertion of a methylene (B1212753) group into a silicon-carbon bond. Research on a chloromethylsilicate bearing two Martin's ligands, a pentacoordinate species, has shown that under Lewis acidic conditions, it rearranges to form a new tetravalent spirosilane containing a six-membered ring. researchgate.netmdpi.com This transformation can also be initiated by the addition of a Lewis base. Density Functional Theory (DFT) calculations have been employed to study the mechanism of this rearrangement, which proceeds through a hypervalent intermediate. researchgate.netmdpi.com
This type of rearrangement is related to the broader class of silyl migrations, such as the Brook rearrangement, which involves the migration of a silyl group from a carbon to an oxygen atom via a pentacoordinate silicon intermediate. ucla.edu The formation of a pentacoordinate species is a prerequisite, lowering the energy barrier for the migration.
The mechanism of nucleophilic substitution at silicon, which can lead to rearrangement, often follows an Sₙ2 pathway. acs.orgresearchgate.net This involves the formation of a pentacoordinate intermediate or transition state. The incoming nucleophile and the leaving group occupy the axial positions in the TBP geometry. The interconversion between different isomers of these pentacoordinate species can occur reversibly, following this Sₙ2 pathway. acs.org
The reactivity of pentacoordinate silicon species is often enhanced compared to their tetracoordinate analogs. For example, a pentacoordinate chlorosilane has been shown to react faster with an organolithium reagent than dichlorodimethylsilane, highlighting the activating effect of forming a hypervalent species. scispace.com
Table 2: Factors Influencing Pentacoordinate Silicon Rearrangements
| Factor | Description | Impact on Rearrangement |
|---|---|---|
| Lewis Acidity/Basicity | Presence of Lewis acids or bases in the reaction medium. | Can trigger rearrangements by coordinating to the silicon or a ligand, facilitating bond cleavage and formation. researchgate.netmdpi.com |
| Ligand Nature | The electronic and steric properties of the groups attached to silicon. | Influences the stability and geometry (e.g., trigonal bipyramidal) of the pentacoordinate intermediate, affecting the feasibility of migration. ucla.eduacs.org |
| Solvent Polarity | The polarity of the solvent environment. | Can affect the equilibrium between tetracoordinate and pentacoordinate species and influence the structure of the intermediate. acs.org |
| Temperature | The reaction temperature. | Can shift the equilibrium between different isomeric structures or between tetra- and pentacoordinate states. acs.org |
Applications of Chloro Methyl Diphenylsilane in Advanced Chemical Synthesis
Protecting Group Chemistry in Organic Synthesis
In complex organic syntheses involving multifunctional molecules, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent unwanted side reactions. fiveable.me Chloro(methyl)diphenylsilane serves as an effective reagent for introducing the methyldiphenylsilyl (MePh₂Si) protecting group, which is particularly useful for hydroxyl groups and other reactive hydrogens. gelest.com
The protection of hydroxyl groups in alcohols is a common and critical step in the synthesis of complex organic molecules. fiveable.me this compound reacts with alcohols in the presence of a base (like imidazole (B134444) or triethylamine) to form methyldiphenylsilyl ethers. fiveable.megelest.com This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silane (B1218182), displacing the chloride ion. The base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fiveable.me The resulting silyl (B83357) ethers effectively mask the reactivity of the hydroxyl group. fiveable.me
The general reaction is as follows: ROH + MePh₂SiCl + Base → RO-SiMePh₂ + Base·HCl
The utility of this compound extends beyond the protection of alcohols. It is also employed to protect other functional groups containing reactive hydrogens, such as amines, thiols, and carboxylic acids. gelest.comfishersci.ca The underlying principle is similar: the silylating agent reacts with the heteroatom (N, S, or O) to form a stable silyl derivative, thus preventing the active hydrogen from participating in subsequent reactions. fishersci.ca This strategy is crucial in peptide synthesis, nucleotide chemistry, and the synthesis of sulfur-containing natural products.
Silyl ethers, including those derived from this compound, are valued for their stability across a wide range of reaction conditions. smolecule.comfiveable.me They are generally resistant to strong bases, oxidizing agents, and many nucleophilic reagents. fiveable.megelest.com The stability of a silyl ether is influenced by the steric and electronic properties of the substituents on the silicon atom. fishersci.caresearchgate.net The presence of bulky phenyl groups in the methyldiphenylsilyl group contributes to its stability compared to smaller trialkylsilyl groups like trimethylsilyl (B98337) (TMS). highfine.com
The relative stability of common silyl ether protecting groups towards acid hydrolysis generally follows this trend: TMS < TES < TBDMS < TIPS < TBDPS highfine.com
The methyldiphenylsilyl group's stability is comparable to other sterically hindered silyl groups, making it a robust choice for multi-step syntheses.
Table 1: Stability of Methyldiphenylsilyl Ethers under Selected Reaction Conditions
| Reagent/Condition | Stability of MePh₂Si Ether |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Oxidizing Agents (e.g., H₂O₂, CrO₃) | Stable |
| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable |
| Grignard & Organolithium Reagents | Stable |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile (Cleaved) |
| Fluoride (B91410) Ion Sources (e.g., TBAF) | Labile (Cleaved) |
A key advantage of using silyl ethers as protecting groups is their selective removal under specific, often mild, conditions. harvard.edu The silicon-oxygen bond in silyl ethers can be cleaved to regenerate the original hydroxyl group. fiveable.me The two most common methods for deprotection are acid-catalyzed hydrolysis and fluoride-mediated cleavage. fiveable.megelest.com
Acidic Cleavage : Treatment with aqueous acids like hydrochloric acid or sulfuric acid in an organic solvent effectively removes the silyl group. fiveable.meyoutube.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of water on the silicon atom. fiveable.me
Fluoride-Mediated Cleavage : Reagents that provide a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), are highly effective for cleaving Si-O bonds. harvard.edugelest.com This is due to the exceptionally high strength of the silicon-fluorine (Si-F) bond, which provides a strong thermodynamic driving force for the reaction. harvard.edu
The differential stability of various silyl ethers allows for selective deprotection. For instance, a less stable silyl ether like TMS can be removed under conditions that leave a more robust group like tert-butyldiphenylsilyl (TBDPS) or methyldiphenylsilyl intact. researchgate.netnrochemistry.com This orthogonality is a cornerstone of modern synthetic strategy.
Table 2: Common Reagents for Silyl Ether Cleavage
| Reagent | Typical Conditions | Mechanism |
| Hydrochloric Acid (HCl) | Aqueous THF or Methanol | Acid-Catalyzed Hydrolysis |
| Acetic Acid (AcOH) | Aqueous THF | Mild Acid-Catalyzed Hydrolysis |
| Tetra-n-butylammonium fluoride (TBAF) | THF | Fluoride-Mediated Cleavage |
| Hydrogen Fluoride-Pyridine (HF-Pyridine) | THF or Acetonitrile | Fluoride-Mediated Cleavage |
Synthesis of Silylated Compounds
This compound is a key starting material for the synthesis of a variety of other organosilicon compounds. smolecule.comorgsyn.org The reactive Si-Cl bond undergoes nucleophilic substitution with a wide range of nucleophiles, including organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). smolecule.comorgsyn.org This allows for the formation of new silicon-carbon bonds, leading to the creation of tetraorganosilanes with tailored properties. orgsyn.org These silylated products can possess unique chemical and physical characteristics compared to their non-silylated precursors and are used in diverse areas of organic synthesis and materials science. smolecule.com
Precursor for Silicone Polymers and Advanced Materials
Beyond its role in small-molecule synthesis, this compound is an important precursor in materials science. cymitquimica.comsmolecule.com It serves as a building block or coupling agent in the synthesis of silicone polymers (polysiloxanes). chemimpex.comsmolecule.com Through hydrolysis, the chlorine atom is replaced by a hydroxyl group, forming a silanol (B1196071) intermediate. These silanols can then undergo condensation polymerization to form siloxane chains (Si-O-Si linkages), which are the backbone of silicone polymers. smolecule.com
The incorporation of phenyl and methyl groups from the original silane imparts specific properties to the resulting polymer, such as thermal stability, hydrophobicity, and durability. chemimpex.com These polymers find use as sealants, adhesives, coatings, resins, and elastomers in industries ranging from construction and automotive to electronics. chemimpex.comsmolecule.com Furthermore, this compound is used for the surface modification of materials like glass and ceramics to enhance properties such as water repellency or adhesion, creating advanced composite materials. chemimpex.com
Role in Sealants, Adhesives, and Coatings Production
The inclusion of the diphenylmethylsilyl group imparts specific characteristics to the polymer matrix, contributing to enhanced mechanical strength and thermal stability in the final products. chemimpex.com As a key intermediate, it facilitates the development of advanced composite materials by acting as a coupling agent that improves the bond between organic polymers and inorganic surfaces. chemimpex.comcymitquimica.com
Synthesis of Oligomethylphenylpentasiloxanes with Terminal Methyldiphenylsilyl Groups
A significant application of this compound is in the directed, one-step synthesis of linear oligomethylphenylpentasiloxanes. These specialized oligomers are terminated with methyldiphenylsilyl groups, which confer specific properties to the resulting material. The synthesis involves the alkaline hydrolysis of diethoxy(methyl)phenylsilane, followed by a blocking reaction where this compound is introduced to cap the ends of the oligomer chains. researchgate.net
In this process, the hydrolytic polycondensation of diethoxy(methyl)phenylsilane under the influence of an aqueous sodium hydroxide solution produces sodium trimethyltriphenyltrisiloxanediolate. This intermediate then reacts with this compound, which effectively terminates the polymerization and attaches the terminal methyldiphenylsilyl groups. researchgate.net This method is highly efficient, yielding the desired product, Ph₂MeSiO-[MePhSiO]₃-SiMePh₂, with a yield of 92%, as confirmed by ¹H and ²⁹Si NMR spectroscopy. researchgate.net The resulting oligomethylphenylsiloxanes are used as high-performance fluids, such as heat carriers and high-vacuum oils. researchgate.net
| Synthesis Step | Description | Reagents | Yield |
| 1. Hydrolysis | Alkaline hydrolysis of the monomer. | Diethoxy(methyl)phenylsilane, Sodium Hydroxide (aq) | - |
| 2. Blocking/End-Capping | Interaction with the chlorosilane to terminate the chain. | Sodium trimethyltriphenyltrisiloxanediolate, this compound | 92% |
End-Capping in Anionic Ring-Opening Polymerization
This compound is utilized as an effective end-capping (or terminating) agent in anionic ring-opening polymerization (AROP). dur.ac.uk This technique is a crucial method for synthesizing polymers with well-defined structures and molecular weights, such as polydimethylsiloxane (B3030410) (PDMS). mdpi.commdpi.com In AROP, after the polymer chain has grown to the desired length, a terminating agent is introduced to quench the reactive anionic chain end and prevent further polymerization. rsc.org
The choice of end-capping agent is critical for the stability of the final polymer. Research has shown that using this compound to terminate the polymerization of PDMS can increase the polymer's stability against degradation, particularly during subsequent chemical reactions like deprotection steps. dur.ac.uk Its effectiveness has been noted in comparison to other terminating agents, such as t-butyl(chloro)diphenylsilane, which may be limited by steric hindrance. dur.ac.uk This application highlights the role of this compound in the precise synthesis of functional polymers with enhanced properties. rsc.org
Surface Modification Applications
The reactivity of the silicon-chlorine bond in this compound makes it highly suitable for surface modification. researchgate.net It readily reacts with hydroxyl (-OH) groups present on the surfaces of various materials like glass, metals, and ceramics, forming stable, covalent silicon-oxygen bonds. researchgate.net This process anchors the diphenylmethylsilyl group to the surface, fundamentally altering its chemical and physical properties. chemimpex.com
Enhancement of Hydrophobicity and Adhesion Characteristics
One of the primary outcomes of treating surfaces with this compound is a significant increase in hydrophobicity. chemimpex.comgelest.com The bulky, nonpolar phenyl groups attached to the silicon atom create a water-repellent layer on the substrate. researchgate.netgelest.com This is particularly valuable in the coatings industry for developing water-repellent applications. chemimpex.com Materials treated with this silane exhibit reduced surface energy, which minimizes their interaction with water molecules and prevents wetting. nih.gov
In addition to creating hydrophobic surfaces, this compound also functions as a silane coupling agent, enhancing adhesion between dissimilar materials. chemimpex.comchemimpex.com It improves the compatibility and bonding between organic polymers and inorganic substrates, a critical factor in the production of advanced composite materials for the automotive and aerospace industries. chemimpex.com
Application in Biological Assays (e.g., Improved Biomolecule Binding)
The ability of this compound to create functionalized surfaces is leveraged in the field of biomedical devices and biological assays. chemimpex.com By modifying the surface of substrates, it can alter their interaction with biological molecules. While hydrophobic coatings are often designed to prevent the attachment of biological molecules and reduce biofouling, controlled surface modification can also be used to enhance the performance of biomedical devices. chemimpex.comnih.gov The creation of advanced, functionalized surfaces is a key aspect of developing materials for applications that may include electronics and biomedical technologies, where precise control over surface properties is essential for performance. chemimpex.com
Industrial Coatings for Enhanced Durability and Resistance
In the formulation of industrial coatings, this compound is used to produce finishes with superior durability and resistance to environmental degradation. chemimpex.com Coatings derived from or incorporating this compound provide a protective barrier against threats such as corrosion and moisture. chemimpex.comclariant.com The resulting silicone-based coatings are non-polar, which prevents the transport of ions through them, offering protection for everything from pigmented coatings to reinforced concrete. gelest.com
These coatings are valued in sectors like construction and manufacturing for their ability to withstand harsh conditions. chemimpex.com An interesting property of these silane-modified coatings is that while they are highly hydrophobic, they often maintain a degree of permeability to water vapor, which allows the underlying substrate to "breathe." gelest.com This can reduce deterioration at the coating-substrate interface that might otherwise be caused by trapped moisture. gelest.com The enhanced thermal stability and resistance to environmental factors provided by this compound are critical for developing high-performance, long-lasting industrial coatings. chemimpex.comaic-coatings.com
Silanisation of Carrier Surfaces in Drug Delivery Systems
This compound plays a significant role in the development of advanced drug delivery systems through the process of silanisation. Its utility lies in its ability to modify the surfaces of various carrier materials, such as glass, metals, and ceramics, a process that is crucial for enhancing the efficacy of targeted therapies. chemimpex.com The fundamental principle of this application is the reaction of the chlorosilane group with hydroxyl (-OH) groups present on the surfaces of these carrier materials. This reaction forms a stable, covalent bond, creating a surface layer with altered properties.
The diphenylmethylsilyl group, once anchored to the surface, imparts a hydrophobic (water-repellent) character. chemimpex.comgelest.com This surface modification is critical in drug delivery for several reasons. By controlling the surface chemistry of a drug carrier, it is possible to influence its interaction with biological systems, potentially improving drug loading, controlling release kinetics, and targeting specific tissues or cells. The silane's properties are instrumental in developing more effective and targeted therapeutic strategies, addressing key challenges in the pharmaceutical industry. chemimpex.com This surface modification can enhance the compatibility between different materials, leading to the creation of advanced composites and functionalized surfaces for biomedical devices. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 144-79-6 |
| Molecular Formula | C13H13ClSi |
| Molecular Weight | 232.78 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 295 °C |
| Density | 1.107 g/cm³ |
| Refractive Index | 1.574 |
| Flash Point | 113 °C (closed cup) |
| Vapor Pressure | 3 mmHg (at 125 °C) |
Source: chemimpex.comfishersci.ca
Intermediate in Complex Organosilicon Compound Synthesis
This compound is a versatile and essential building block in the synthesis of more complex organosilicon compounds. chemimpex.com Its reactivity stems from the silicon-chlorine bond, which is susceptible to nucleophilic substitution. cymitquimica.com This allows for the introduction of the diphenylmethylsilyl moiety into a wide array of organic molecules, facilitating the creation of new materials with unique properties for fields like electronics and nanotechnology. chemimpex.com
The synthesis of tetraorganosilanes, for example, often utilizes the reaction of chlorosilanes with organometallic reagents such as organolithium or organomagnesium (Grignard) reagents. orgsyn.org this compound can serve as a precursor in these reactions to produce compounds where the chlorine atom is replaced by another organic group. This reactivity makes it a key intermediate in the production of various silicone-based materials, including specialty polymers like silicone resins. chemimpex.com Furthermore, it is used as a protecting group for reactive functional groups, such as alcohols, in multi-step organic syntheses. gelest.com The direct synthesis of organochlorosilanes, known as the Müller-Rochow process, is a large-scale industrial method for producing precursors like methylchlorosilanes, which are then used to create a vast range of silicon-based products. lkouniv.ac.inmdpi.com
Applications in Agrochemical, Pharmaceutical, and Dyestuff Fields
The versatility of this compound extends to its application as a key intermediate and building block in the agrochemical, pharmaceutical, and dyestuff industries. fishersci.cacymitquimica.com
Agrochemicals: In the agrochemical sector, this compound is used in the synthesis of various crop protection products, including herbicides, fungicides, and insecticides. Its incorporation into the molecular structure of these agrochemicals can improve their stability and efficacy, leading to more effective pest and disease control.
Pharmaceuticals: Within the pharmaceutical industry, this compound serves as a crucial starting material or intermediate in the synthesis of a range of therapeutic agents. It is involved in the production of various drugs, and its role as a silylating agent is valuable in creating complex organic molecules with desired pharmacological activities.
Dyestuffs: In the dyestuff field, organosilicon compounds are used to modify fabrics and improve dye performance. Reactive dyes, for instance, form covalent bonds with the substrate, resulting in excellent color fastness. researchgate.net While specific synthetic pathways involving this compound are proprietary, its function as a reactive intermediate allows for its use in the synthesis of specialized dyes and pigments. fishersci.cacymitquimica.com
Analytical and Spectroscopic Characterization in Research
Mass Spectrometry
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For chloro(methyl)diphenylsilane, high-resolution mass spectrometry is particularly informative.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule by analyzing its isotopic pattern. nih.govyoutube.com The presence of chlorine and silicon in this compound results in a distinctive isotopic cluster that serves as a clear identifier.
Silicon naturally occurs as three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si), while chlorine has two (³⁵Cl and ³⁷Cl). The high mass accuracy of HRMS can distinguish between these isotopes and measure their relative abundances. The most intense peak in the mass spectrum corresponds to the molecule containing the most abundant isotopes of each element (¹²C, ¹H, ²⁸Si, and ³⁵Cl). This is designated as the monoisotopic peak (M).
Additional peaks appear at higher mass-to-charge ratios (m/z) due to the presence of heavier isotopes.
M+1 Peak: The M+1 peak arises primarily from the presence of ¹³C and ²⁹Si.
M+2 Peak: The M+2 peak is particularly significant for this compound due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (75.77%). This results in a prominent M+2 peak with an intensity of about one-third of the M peak. The presence of ³⁰Si also contributes to this peak.
The precise mass difference and the intensity ratios of these isotopic peaks create a unique fingerprint for the compound. youtube.com
Table 1: Primary Isotopes Contributing to the Mass Spectrum of this compound
| Isotope | Natural Abundance (%) | Contribution to Peak |
| ¹³C | 1.1 | M+1 |
| ²⁹Si | 4.67 | M+1 |
| ³⁰Si | 3.1 | M+2 |
| ³⁷Cl | 24.23 | M+2 |
This interactive table summarizes the key isotopes influencing the isotopic cluster of this compound.
Elemental Analysis for Ambiguity Resolution in Complex Mixtures
Elemental analysis is a fundamental technique that determines the mass percentage of each element within a sample. For this compound (C₁₃H₁₃ClSi), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 67.07 |
| Hydrogen | H | 1.008 | 5.63 |
| Chlorine | Cl | 35.453 | 15.23 |
| Silicon | Si | 28.085 | 12.07 |
This interactive table displays the calculated elemental percentages for this compound.
In research involving complex reaction mixtures, multiple products or unreacted starting materials may be present. If spectroscopic data (like NMR or MS) is ambiguous, elemental analysis of a purified, unknown component can be decisive. By comparing the experimentally determined percentages of C, H, Cl, and Si to the theoretical values of possible compounds, researchers can confirm or reject potential structures. The distinct and relatively high percentages of both silicon and chlorine make elemental analysis a valuable tool for identifying silicon-containing compounds like this compound within a complex organic mixture.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. nsf.govsemanticscholar.orgfiveable.meresearchgate.net While GPC is not used to analyze the small molecule this compound itself, it is an indispensable tool for characterizing polymers synthesized using this compound as a monomer or an end-capping agent.
GPC separates molecules based on their hydrodynamic volume, or size in solution, as they pass through a column packed with porous gel particles. fiveable.meslideshare.net Larger polymer chains elute faster, while smaller chains penetrate the pores more deeply and elute later. slideshare.net The analysis provides critical data on the molecular weight distribution of a polymer sample.
Key parameters obtained from GPC include:
Number-average molecular weight (Mn): The total weight of the polymer sample divided by the total number of molecules.
Weight-average molecular weight (Mw): An average that accounts for the contribution of larger, heavier polymer chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It measures the breadth of the molecular weight distribution. fiveable.meresearchgate.net A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample, while typical synthetic polymers have PDI values greater than 1. fiveable.meresearchgate.net
Therefore, when this compound is used in polymerization reactions, GPC is essential for quality control and for understanding how reaction conditions affect the final polymer's properties, such as its strength, viscosity, and brittleness. researchgate.net
Gas-Liquid Chromatography (GLC) for Composition Analysis
Gas-Liquid Chromatography (GLC) is a form of gas chromatography used to separate and analyze volatile compounds. libretexts.org It is a standard method for assessing the purity of this compound and analyzing the composition of reaction mixtures containing it. Product specification sheets often list purity as determined by GC, with values typically at or above 96-98%. thermofisher.comsigmaaldrich.comchemimpex.com
In GLC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. libretexts.org Separation occurs based on the differential partitioning of the components between the gas and liquid phases.
When analyzing chlorosilanes, certain technical challenges can arise. Mixtures containing hydrogen chloride (HCl), a common byproduct in chlorosilane chemistry, can lead to peak tailing, where the peaks on the chromatogram are asymmetrical. google.com This tailing can interfere with the accurate detection and quantification of other components, such as monochlorosilane or dichlorosilane (B8785471). google.com To overcome this, specialized columns, such as those with a polydimethylsiloxane (B3030410) stationary phase, can be used to improve the separation and suppress the tailing effect of HCl, enabling more accurate analysis of silane (B1218182) and chlorosilane mixtures. google.com
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for predicting reaction mechanisms. aps.org
Recent research has employed DFT calculations to explore the efficacy of Chloro(methyl)diphenylsilane as a catalyst for the reduction of carbon dioxide (CO₂) to carbon monoxide (CO). aps.orgrsc.org In these studies, this compound (designated as catalyst 1 ) was investigated alongside other silicon- and germanium-based compounds. The calculations, performed at the B3LYP-GD3/6-31++G(d,p)/THF level of theory, revealed that the process is both thermodynamically and kinetically favorable. aps.org
| Reaction Step | Catalyst | Method | Calculated Activation Energy (kcal/mol) |
| CO₂ Activation | This compound | B3LYP-GD3/6-31++G(d,p) | 15.7 |
Ab Initio Calculations for Photoelectron Spectroscopy
Ab initio quantum chemistry methods are theoretical calculations based on first principles, without the inclusion of experimental parameters. nih.gov These methods are essential for accurately predicting molecular properties and interpreting experimental data, such as that obtained from photoelectron spectroscopy (PES). semanticscholar.orgchimia.ch PES measures the ionization potentials of a molecule, providing direct insight into its electronic structure. semanticscholar.orgacs.org
While specific ab initio studies focused solely on the photoelectron spectrum of this compound are not prominent in the surveyed literature, the methodology is widely applied to organosilicon compounds to elucidate their electronic properties. nih.govacs.org Such calculations are used to determine key parameters like vertical and adiabatic ionization potentials and electron affinities. osti.gov For instance, high-level composite methods have been used to create benchmark thermochemical data for a wide range of organosilicon species. acs.org
A theoretical study on this compound would involve calculating the energies of the neutral molecule and its corresponding cation to determine ionization energies. libretexts.org These theoretically predicted values are crucial for assigning the peaks observed in an experimental photoelectron spectrum to specific molecular orbitals. chimia.chaps.org
| Parameter Determined by Ab Initio Calculation | Relevance to Photoelectron Spectroscopy |
| Adiabatic Ionization Energy (AIE) | Corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation. |
| Vertical Ionization Energy (VIE) | The energy required to remove an electron from the neutral molecule without changing its geometry, corresponding to the most intense peak in a spectroscopic band. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |
| Molecular Orbital Energies | Helps in the assignment of spectral bands to the ionization from specific orbitals (e.g., bonding, non-bonding, or anti-bonding). |
Studies on Isosteric Effects in Drug-Like Molecules
Isosterism, where atoms or groups of atoms are interchanged due to their similar physical or chemical properties, is a fundamental concept in drug design. stackexchange.comyale.edu this compound is structurally relevant to two key types of isosteric replacement: the "chloro-methyl exchange" and sila-substitution (the replacement of a carbon atom with a silicon atom).
The chloro-methyl exchange is a well-known principle in medicinal chemistry, where a chlorine atom and a methyl group are considered interchangeable in certain molecular contexts. yale.edu This is because they have similar van der Waals volumes, although their electronic properties differ. researchgate.net The similar size allows them to occupy the same space in a receptor binding pocket, while the difference in electronegativity can be used to fine-tune a molecule's metabolic stability or binding interactions. stackexchange.comontosight.ai While the methyl group is generally considered sterically larger, the similarity is sufficient for them to be treated as bioisosteres. stackexchange.comontosight.ai
Sila-substitution, the replacement of a carbon with a silicon atom, is another isosteric strategy. This change can alter bond lengths and angles, leading to improved pharmacological potency, modified metabolic rates, or enhanced selectivity for a biological target.
| Property | Chlorine Atom (-Cl) | Methyl Group (-CH₃) |
| Van der Waals Radius (Å) | 1.75 | 2.00 |
| Electronegativity (Pauling Scale) | 3.16 | 2.55 (Carbon) |
| Electronic Effect | Electron-withdrawing (inductive) | Electron-donating (inductive) |
Emerging Research Directions and Future Perspectives
Development of Novel Organosilicon Reagents and Materials
Chloro(methyl)diphenylsilane serves as a fundamental building block in the synthesis of new organosilicon compounds and advanced materials. smolecule.com Its reactivity makes it an essential precursor for producing specialized silicone polymers, resins, and elastomers that exhibit high thermal stability and resistance to moisture. smolecule.com These characteristics are crucial for developing high-performance coatings, adhesives, and sealants capable of withstanding harsh environmental conditions. smolecule.com
In the field of materials science, it is utilized as a silane (B1218182) coupling agent to create advanced composites, enhancing the bond between organic polymers and inorganic substrates. smolecule.comresearchgate.net This is particularly valuable in the automotive and aerospace industries, where strong, lightweight materials are in high demand. smolecule.com Furthermore, its role as a protecting group for various functional groups in complex organic syntheses continues to be vital for the development of new molecules.
Recent research has also focused on using this compound and related compounds to synthesize precursors for novel materials with potential biological applications, such as methylsilanediols. dovepress.com Moreover, it is instrumental in the development of organosilicon reagents for specialized applications like radiolabelling, where it has demonstrated high efficiency in trapping [¹¹C]CO₂ for its conversion to [¹¹C]CO, a key process in positron emission tomography (PET) tracer synthesis. hscpoly.com
Exploration of this compound in New Catalytic Systems
The exploration of this compound extends into the realm of catalysis, both as a substrate for catalytic synthesis and as a precursor to catalytic species. Research has shown that metal-catalyzed cross-coupling reactions, using catalysts based on nickel or copper, provide efficient pathways for its synthesis under milder conditions than traditional methods. publications.gc.ca Emerging systems involving cobalt-based catalysts and copper-ligand complexes are also being investigated for the functionalization of silanes. researchgate.net
A significant area of new research involves the use of this compound itself in catalytic cycles. It has been identified as a promising metal-free catalyst for the chemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO). researchgate.net Additionally, it serves as a precursor for catalytically active species. For instance, its hydrolysis product, methyldiphenylsilanol, has been successfully employed as a molecular catalyst for the direct amidation of carboxylic acids. globalsilicones.org This opens up new avenues for silicon-centered catalysts. Silanols derived from this compound have also been used in palladium-catalyzed Mizoroki-Heck type reactions to form new carbon-carbon bonds, showcasing the potential to expand the utility of organosilicon compounds in transition metal catalysis. osti.gov
Table 1: Research on this compound in Catalysis
| Research Area | Catalytic System | Application/Finding | Reference |
| Catalytic Synthesis | Nickel-based catalysts | Cross-coupling for chlorosilane synthesis. | publications.gc.ca |
| Catalytic Synthesis | Copper(I) chloride | Cross-dehydrocoupling for organosilane formation. | publications.gc.ca |
| CO₂ Reduction | This compound | Metal-free catalyst for the reduction of CO₂ to CO. | researchgate.net |
| Catalyst Precursor | Methyldiphenylsilanol (from this compound) | Molecular catalyst for direct amidation of carboxylic acids. | globalsilicones.org |
| Catalyst Precursor | Silanols (from this compound) | Reagents in Palladium-catalyzed C-C bond formation. | osti.gov |
Advanced Applications in Medical Devices and Microelectronics
The properties of this compound make it a valuable compound for high-technology sectors like medical devices and microelectronics. Its primary role is in surface modification, where it can alter the properties of materials such as glass, metals, and ceramics. smolecule.com By creating hydrophobic (water-repellent) surfaces, it is used in coatings for microelectronics to protect sensitive components from moisture. smolecule.com
In the medical field, this surface modification capability is crucial for developing advanced biomedical devices. smolecule.com Silanization can improve the biocompatibility of materials and enhance the adhesion of biomolecules to substrates, a key factor in separations and diagnostics. researchgate.net A significant emerging application is in radiochemistry for medical imaging. The high efficiency of its lithium derivative in trapping carbon-11 (B1219553) labeled CO₂ is a critical step for producing CO-based radiotracers for PET scans.
The development of novel silicon-containing polymers, derived from precursors like this compound, is also paving the way for new applications in organic optoelectronics and sensors, further bridging its utility between the medical and electronics fields. noaa.gov
Investigation of Environmental Fate and Degradation Pathways (Excluding Toxicology)
Understanding the environmental fate of this compound is crucial for its sustainable use. The primary abiotic degradation pathway for this compound upon release into the environment is hydrolysis. smolecule.compublications.gc.ca Due to the reactive silicon-chlorine bond, it reacts readily with water or atmospheric moisture. researchgate.net
This hydrolysis reaction yields two primary products: methyldiphenylsilanol and hydrogen chloride (HCl). smolecule.comhscpoly.com
Reaction: C₁₃H₁₃ClSi + H₂O → C₁₃H₁₄OSi + HCl
The hydrogen chloride will be neutralized in the environment. The methyldiphenylsilanol intermediate can undergo further self-condensation reactions to form siloxane oligomers and polymers. smolecule.comhscpoly.com While many organosilicon compounds, particularly siloxanes, are resistant to microbial degradation, the initial hydrolysis is a key step. americanchemicalsuppliers.com The ultimate environmental degradation products of such organosilanes are considered to be naturally occurring substances: solid silica (B1680970) (silicon dioxide), carbon dioxide, and water. researchgate.net Research indicates that the silicon-containing products of hydrolysis are generally not biodegradable, but the cleavage of the organic groups can be facilitated once the initial hydrolysis has occurred. americanchemicalsuppliers.com
Potential in Tailoring Properties of Advanced Polymers
This compound holds significant potential for customizing the properties of advanced polymers. As a monomer precursor, it is used in the synthesis of silicone polymers, allowing for precise control over the final properties of the material, such as thermal stability, flexibility, and chemical resistance. publications.gc.ca
Its most prominent role is as a coupling agent and surface modifier in the production of composite materials. researchgate.net When used to treat inorganic fillers (like glass fibers or silica) before they are incorporated into a polymer matrix, it dramatically improves the adhesion between the two dissimilar phases. smolecule.comresearchgate.net This enhanced bonding leads to polymers with superior mechanical properties, including increased strength and durability. researchgate.net
Furthermore, research into the modification of existing polymers is an active area. For example, incorporating arylsilanes, which can be synthesized from this compound, into polymers like polyesters has been shown to improve their processing characteristics by altering properties such as the glass-transition temperature. noaa.gov This ability to fine-tune polymer characteristics at a molecular level is essential for creating next-generation materials for demanding applications in electronics, aerospace, and construction. smolecule.comnoaa.gov
Q & A
Q. What are the standard synthetic routes for preparing Chloro(methyl)diphenylsilane, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting diphenyldichlorosilane with methyl Grignard reagents (e.g., CH₃MgX) under anhydrous conditions. For purification, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended to isolate the product from di- or tri-substituted byproducts. Purity can be confirmed using gas chromatography (GC) or NMR spectroscopy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its moisture sensitivity and potential hydrolysis to release HCl, reactions must be conducted under inert atmospheres (N₂/Ar). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste should be neutralized with a mild base (e.g., NaHCO₃) before disposal, and all procedures should adhere to fume hood protocols .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for methyl (δ ~0.5 ppm in ¹H NMR) and phenyl groups (δ ~7.2–7.6 ppm) confirm substitution patterns.
- FT-IR : Si-Cl stretching vibrations appear near 500–600 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for [M]⁺) validate the molecular formula .
Advanced Research Questions
Q. What strategies mitigate side reactions during functionalization of this compound in organocatalysis?
Side reactions, such as premature hydrolysis or disilylation, can be minimized by:
- Using dry solvents (e.g., DCM or THF) and molecular sieves.
- Employing sterically hindered bases (e.g., DIEA) to control reaction kinetics.
- Optimizing stoichiometry (e.g., 1.2 eq. of silane relative to nucleophiles) to favor mono-substitution .
Q. How does this compound perform in asymmetric organocatalytic applications?
In diarylprolinol silyl ether synthesis, this compound acts as a silylating agent. Its steric bulk enhances enantioselectivity in aldol or Michael addition reactions. For example, refluxing with (R)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol in DCM yields catalysts with >90% enantiomeric excess (ee) under optimized conditions .
Q. What analytical methods resolve contradictions in reported reactivity data for this compound?
Discrepancies in hydrolysis rates or catalytic efficiency may arise from trace moisture or impurities. Researchers should:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For instance, the Si-Cl bond’s electrophilicity is influenced by phenyl ring conjugation, which lowers the LUMO energy and enhances nucleophilic attack efficiency. These insights guide experimental design for new silylation pathways .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Conditions | Yield (%) | Purity (GC) | Reference |
|---|---|---|---|---|
| Silylation of Alcohols | DIEA, DCM, reflux, 24 h | 85–90 | ≥97% | |
| Grignard Substitution | THF, 0°C, 2 h | 70–75 | 95% |
Q. Table 2: Spectral Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 0.5 (s, 3H, Si-CH₃) | Methyl group confirmation |
| ¹³C NMR | δ 1.2 (Si-CH₃), 128–135 (C₆H₅) | Substituent environment |
| FT-IR | 550 cm⁻¹ (Si-Cl) | Functional group integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
